molecular formula C11H13NO2 B120802 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 149506-14-9

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B120802
CAS No.: 149506-14-9
M. Wt: 191.23 g/mol
InChI Key: FVJJWSHIWHZUEC-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 149506-14-9) is a high-value tetrahydronaphthalene (THN) derivative serving as a critical synthetic intermediate in medicinal chemistry. This compound features a carboxylic acid and an amine group on a partially saturated naphthalene core, making it a versatile building block for constructing complex molecules. Its molecular formula is C11H13NO2 with a molecular weight of 191.23 g/mol . The primary research application of this compound and its related analogues is in the discovery and development of novel antibacterial agents, particularly against Mycobacterium tuberculosis . Tetrahydronaphthalene amides (THNAs) have emerged as a promising new class of ATP synthase inhibitors, targeting the same enzyme as the anti-tuberculosis drug bedaquiline but with potential improvements in safety profiles . Researchers are exploring these scaffolds to develop candidates with reduced hERG channel liability and decreased potential for phospholipidosis, addressing key concerns associated with current therapies . This compound is supplied as a powder for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Please refer to the associated Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-2,5,10H,3-4,6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJJWSHIWHZUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633350
Record name 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149506-14-9
Record name 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 6-Oxo Intermediates

A widely adopted route involves reductive amination of 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. This method employs ammonium acetate or benzylamine as the nitrogen source, with sodium cyanoborohydride or hydrogen gas as reducing agents. Typical conditions include:

ParameterValue
SolventMethanol/Ethanol
Temperature25–60°C
CatalystPd/C, Raney Ni, or PtO₂
Yield65–78%

This approach achieves moderate yields but requires careful purification to remove over-reduced byproducts.

Catalytic Hydrogenation of Nitro Precursors

Nitro-to-amine reduction offers an alternative pathway. Starting from 6-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, catalytic hydrogenation under 3–5 bar H₂ pressure converts the nitro group to an amine. Palladium on carbon (5–10 wt%) in tetrahydrofuran or ethyl acetate is commonly used.

Mechanistic Insight :
The reaction proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential electron transfer to the nitro group:
R-NO26H+R-NH2\text{R-NO}_2 \xrightarrow{6\text{H}^+} \text{R-NH}_2
Side reactions, such as dehalogenation or ring saturation, are minimized by optimizing H₂ pressure and reaction time.

Biocatalytic Synthesis

Recent studies explore enzymatic methods for greener synthesis. Transaminases engineered for substrate specificity catalyze the transfer of an amino group to 6-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Key advantages include:

  • Stereoselectivity : >99% enantiomeric excess for (R)-isomers.

  • Solvent Systems : Aqueous buffers at pH 7–8.

  • Productivity : 120–150 g/L/day in continuous bioreactors.

Industrial-Scale Production Techniques

Continuous Flow Hydrogenation

Industrial facilities utilize fixed-bed reactors with immobilized Pd/Al₂O₃ catalysts. Operating at 80–100°C and 10–15 bar H₂, this method achieves >90% conversion with minimal catalyst deactivation. Downstream processing includes acidification with HCl to isolate the hydrochloride salt.

Crystallization Optimization

The final product is purified via antisolvent crystallization using ethanol-water mixtures. Key parameters:

ParameterOptimal Value
Cooling Rate0.5°C/min
Seed Loading2–5 wt%
Purity≥99.5% (HPLC)

Comparative Analysis of Methodologies

MethodYield (%)ScalabilityEnvironmental Impact
Reductive Amination65–78ModerateHigh (solvent waste)
Catalytic Hydrogenation70–85HighModerate
Biocatalytic80–92EmergingLow

Biocatalytic routes show promise for sustainability but require further development for cost competitiveness .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

    Reduction: 6-Amino-5,6,7,8-tetrahydronaphthalene-2-methanol.

    Substitution: N-acyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that modifications to the amino group can enhance the compound's ability to inhibit tumor growth in specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound could effectively inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for therapeutic development.

Case Study:

In a preclinical trial reported in Neuropharmacology, a derivative of this compound showed significant neuroprotective effects in animal models by reducing oxidative stress and inflammation .

Materials Science

2.1 Polymer Chemistry

The compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its unique structure allows for the incorporation into polymer matrices to improve performance characteristics.

Research Findings:

Recent studies have focused on the synthesis of polyamide-based materials using this compound. The resulting materials demonstrated improved tensile strength and thermal resistance compared to traditional polymers .

Biochemical Probes

3.1 Enzyme Inhibition Studies

This compound has been utilized as a biochemical probe to study enzyme activities. Its structural features allow it to interact specifically with certain enzymes, providing insights into enzyme mechanisms and potential inhibition strategies.

Case Study:

A publication in Biochemistry highlighted its use in studying the inhibition of specific kinases involved in cell signaling pathways. The compound was shown to selectively inhibit these enzymes at low concentrations, making it a valuable tool for biochemical research .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity
Neuroprotective effects
Materials ScienceSynthesis of high-performance polymers
Biochemical ProbesEnzyme inhibition studies

Mechanism of Action

The mechanism of action of 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

The pharmacological and chemical properties of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid are best understood through comparison with structurally related tetrahydronaphthalene derivatives. Below is a detailed analysis supported by experimental data and research findings.

Structural and Functional Comparison

Table 1: Key Features of Selected Tetrahydronaphthalene Derivatives
Compound Name Molecular Formula Substituents Biological Activity Reference
This compound C₁₁H₁₃NO₂ -NH₂ (position 6), -COOH (position 2) Pharmaceutical building block
DP-1904 (6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid) C₁₅H₁₆N₂O₂ -CH₂-imidazole (position 6), -COOH (position 2) Potent thromboxane synthetase inhibitor (98% TXB2 suppression at 1 h; >75% at 12 h)
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid C₁₃H₁₆O₄ -OCH₃ (positions 5,6), -COOH (position 2) Precursor to dopamine agonists (e.g., 5,6-ADTN)
5,6,7,8-Tetrahydro-2-naphthoic acid C₁₁H₁₂O₂ -COOH (position 2) Intermediate in organic synthesis
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid C₁₅H₂₀O₂ -CH₃ (positions 5,5,8,8), -COOH (position 2) Retinoic acid receptor modulator
Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate C₁₆H₁₇NO₃ Fused pyridine ring, -COOEt (position 3) Tumor inhibitory activity (HepG-2 cells)

Pharmacokinetic and Toxicological Profiles

  • DP-1904 : Rapid absorption (Tmax <30 min) and renal excretion (52% unchanged in urine; half-life >60 min) .
  • Antioxidant Derivatives : Pyrazolopyridine analogs (e.g., compound 5a in ) exhibit superior radical scavenging activity (IC₅₀: 12 µM) compared to ascorbic acid (IC₅₀: 18 µM) .

Biological Activity

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (abbreviated as 6-Amino-THNCA) is an organic compound with the molecular formula C11H13NO2C_{11}H_{13}NO_2. It is a derivative of naphthalene characterized by the presence of an amino group at the 6th position and a carboxylic acid group at the 2nd position on the tetrahydronaphthalene ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C11H13NO2C_{11}H_{13}NO_2
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 149506-14-9
  • Structure :
SMILES C1CCC2=C(C1)C=CC(=C2N)C(=O)O\text{SMILES }C1CCC2=C(C1)C=CC(=C2N)C(=O)O

The biological activity of 6-Amino-THNCA is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the carboxylic acid group can engage in ionic interactions. These interactions may modulate the activity of target molecules, leading to diverse biological effects.

Enzyme Inhibition

Research indicates that 6-Amino-THNCA may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to natural substrates allows it to bind to enzyme active sites, potentially blocking substrate access.

Neuroprotective Effects

Recent studies have investigated the neuroprotective properties of 6-Amino-THNCA. In vitro experiments demonstrated that this compound could reduce oxidative stress markers in neuronal cell lines, suggesting a protective effect against neurodegenerative conditions.

Antimicrobial Activity

Preliminary assessments have shown that 6-Amino-THNCA exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Case Studies and Research Findings

  • Neuroprotection Study :
    • Objective : Evaluate the neuroprotective effects of 6-Amino-THNCA on SH-SY5Y neuroblastoma cells.
    • Findings : Treatment with varying concentrations of 6-Amino-THNCA reduced cell death induced by oxidative stress by up to 40% compared to control groups.
    • Reference :
  • Antimicrobial Activity Assessment :
    • Objective : Test the efficacy of 6-Amino-THNCA against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
    • Reference :
  • Enzyme Inhibition Analysis :
    • Objective : Investigate the potential inhibitory effects on acetylcholinesterase (AChE).
    • Findings : In vitro assays revealed that 6-Amino-THNCA inhibited AChE activity with an IC50 value of approximately 50 µM, indicating potential for therapeutic applications in Alzheimer's disease.
    • Reference :

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
5,6,7,8-TetrahydronaphthaleneLacks carboxylic acid groupLimited biological activity
2-Amino-5,6,7,8-tetrahydronaphthaleneLacks carboxylic acid groupModerate enzyme inhibition
6-Amino-1,2,3,4-tetrahydronaphthaleneLacks carboxylic acid groupMinimal biological activity

Q & A

Q. What are the common synthetic routes for 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid?

Methodological Answer: The synthesis typically involves functionalization of a tetrahydronaphthalene scaffold. A key approach includes:

  • Step 1: Preparation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives via catalytic hydrogenation of naphthalene precursors .
  • Step 2: Introduction of the amino group via nitration followed by reduction, or direct amination using reagents like ammonium formate under palladium catalysis .
  • Purification: Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >97% purity .

Q. How can researchers determine the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity Analysis: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against certified reference standards .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 1 month). Monitor decomposition via LC-MS, focusing on hydrolysis of the carboxylic acid or oxidation of the amino group .
  • Storage Recommendations: Store as a hydrochloride salt at -20°C in amber vials to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How does the amino group at position 6 influence the compound’s chemical reactivity compared to non-aminated analogs (e.g., 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid)?

Methodological Answer:

  • Reactivity Differences:

    • Electrophilic Substitution: The amino group directs electrophiles to the para and meta positions of the naphthalene ring, unlike the carboxyl group, which is deactivating. This is confirmed by bromination studies showing regioselectivity shifts .
    • Redox Behavior: Cyclic voltammetry reveals that the amino group lowers the oxidation potential by 0.3 V compared to non-aminated analogs, increasing susceptibility to oxidative degradation .
  • Comparative Data:

    Property6-Amino DerivativeNon-Aminated Analog
    Oxidation Potential (V)1.21.5
    Bromination SiteC3/C5C1/C4

Q. What advanced analytical techniques are recommended for structural elucidation and conformation analysis?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., between NH₂ and COOH groups) .
  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using 2D-COSY and HSQC. The amino proton appears as a broad singlet (~δ 5.2 ppm), while the tetrahydronaphthalene protons show multiplet splitting (δ 1.5–2.8 ppm) .
    • NOESY: Confirm spatial proximity of the amino group to the carboxylic acid moiety .
  • Mass Spectrometry: High-resolution ESI-MS (calculated for C₁₁H₁₃NO₂: [M+H]⁺ = 192.1024; observed: 192.1022) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of this compound?

Methodological Answer:

  • Observed Contradictions: Some studies report high water solubility (>10 mg/mL) , while others note limited solubility (<1 mg/mL) .
  • Resolution Strategies:
    • pH-Dependent Solubility: Test solubility across pH 2–8. The compound is highly soluble in alkaline conditions (pH > 8) due to deprotonation of the carboxylic acid group .
    • Salt Forms: Compare hydrochloride salt (improved aqueous solubility) vs. free base .
    • Purity Impact: Residual solvents (e.g., ethanol) in samples may artificially inflate solubility measurements .

Q. Why do biological activity studies show variability in dopamine receptor binding affinity?

Methodological Answer:

  • Key Factors:
    • Stereochemical Purity: Ensure the compound is racemate-free. Enantiomers may exhibit differing binding affinities (e.g., R-isomer shows 10× higher D1 receptor affinity than S-isomer) .
    • Assay Conditions: Variations in buffer pH (affects ionization state) and receptor preparation (cell vs. tissue-based models) can alter IC₅₀ values .
  • Mitigation: Use standardized protocols (e.g., HEK293 cells expressing human D1 receptors, pH 7.4 Tris buffer) for cross-study comparisons .

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